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Compound of Interest

Compound Name: 2-Nitropyridin-4-ol

Cat. No.: B008485 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-

nitropyridine

Introduction
Within the landscape of pharmaceutical and materials science, heterocyclic compounds serve

as foundational scaffolds for designing novel molecules with tailored functions. Among these,

the hydroxynitropyridine family is of particular interest to researchers and drug development

professionals. These compounds are versatile intermediates, leveraging the distinct electronic

properties of the electron-withdrawing nitro group and the electron-donating hydroxyl group to

facilitate a wide range of synthetic transformations.[1][2]

This guide provides a comprehensive technical overview of 4-Hydroxy-2-nitropyridine, a

specific isomer within this important class. While published data for this particular compound is

less abundant than for its isomers, such as 4-hydroxy-3-nitropyridine and 3-hydroxy-2-

nitropyridine, this document will synthesize available information, established chemical

principles, and comparative data to construct a robust and predictive profile. We will delve into

its structural and physicochemical properties, plausible synthetic strategies, predicted

spectroscopic signatures, and its potential applications, providing a crucial resource for

scientists working with this molecular framework.

A critical aspect of hydroxypyridine chemistry is the existence of tautomerism. 4-

Hydroxypyridine exists in equilibrium with its pyridone form, 4-pyridone (or pyridin-4-one). This

equilibrium is influenced by the solvent and the presence of other substituents. For 4-Hydroxy-
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2-nitropyridine, this means it co-exists with its tautomer, 2-Nitro-1H-pyridin-4-one. This behavior

is fundamental to its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of 4-Hydroxy-2-nitropyridine.

Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and

biological systems. While experimental data for 4-Hydroxy-2-nitropyridine is sparse, we can

define its basic molecular characteristics and predict its properties based on well-documented

isomers.

Molecular Identity:

Molecular Formula: C₅H₄N₂O₃[3]

Molecular Weight: 140.10 g/mol [3]

CAS Number: While a specific CAS number is not widely cited, related isomers have unique

identifiers (e.g., 15128-82-2 for the 3-hydroxy-2-nitro isomer).[4]

Comparative Physicochemical Data of Isomers:

To estimate the properties of 4-Hydroxy-2-nitropyridine, a comparative analysis of its isomers is

invaluable. The position of the functional groups significantly influences intermolecular forces,

crystal packing, and solubility, which in turn dictates properties like melting point.
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Property
4-Hydroxy-3-
nitropyridine

3-Hydroxy-2-
nitropyridine

2-Hydroxy-4-
nitropyridine

4-Hydroxy-2-

nitropyridine

(Predicted)

Appearance
Yellow crystalline

powder[2]

Yellow crystalline

powder[4]

Yellow

Crystalline

Powder

Yellow crystalline

solid

Melting Point 285 °C (dec.)[5] 69-71 °C[4] 236 °C[3] 200-240 °C

Solubility
Soluble in

DMSO, Methanol

Slightly soluble in

DMSO and

Methanol

(heated)[4]

Soluble in polar

organic solvents

Expected to be

slightly soluble in

water and

soluble in polar

organic solvents

like DMSO and

DMF.[6]

pKa (Predicted) - 0.31 ± 0.22[4] - 0.5 - 1.5

Rationale for Predictions: The predicted melting point for 4-Hydroxy-2-nitropyridine is estimated

to be high, likely over 200 °C, similar to the 2,4- and 4,3- isomers. The lower melting point of

the 3,2-isomer is an outlier, potentially due to different crystal packing or intramolecular

hydrogen bonding. The pKa is predicted to be low (highly acidic) due to the strong electron-

withdrawing effect of the nitro group at the ortho position relative to the nitrogen, which

stabilizes the conjugate base.

Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of hydroxynitropyridines typically involves the nitration of a hydroxypyridine

precursor.[7][8] For 4-Hydroxy-2-nitropyridine, a plausible route would be the direct nitration of

4-hydroxypyridine. However, this reaction is known to have regioselectivity challenges, with the

3-position being the kinetically favored site for electrophilic substitution, yielding 4-hydroxy-3-

nitropyridine.[8]
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Achieving substitution at the 2-position would likely require a more nuanced strategy, potentially

involving a blocking group or starting from a pre-functionalized pyridine ring, such as 4-

nitropyridine-N-oxide, followed by chemical manipulation.[9][10] A generalized workflow for a

laboratory-scale synthesis via nitration is presented below.
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Caption: Generalized workflow for the synthesis of hydroxynitropyridines.
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Experimental Protocol: General Nitration of
Hydroxypyridine
This protocol is adapted from a known synthesis of a hydroxynitropyridine isomer and serves

as a representative starting point for experimental design.[7]

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer,

add the starting material, 3-hydroxypyridine (10g), followed by ethyl acetate (80 mL).[7]

Reagents: Add potassium nitrate (KNO₃, 4.2g) and acetic anhydride (21 mL) to the flask.[7]

Reaction: Heat the mixture to 45°C with stirring. The reaction progress should be monitored

using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the

solution and neutralize the filtrate with a saturated sodium hydroxide (NaOH) solution.

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic

extracts.

Purification: Decolorize the extract with activated carbon, dry with anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further

purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of potassium nitrate and acetic anhydride is a

milder alternative to the potent mixed acid (HNO₃/H₂SO₄) method, reducing the risk of over-

nitration or degradation of the starting material. Ethyl acetate is chosen as a solvent for its

ability to dissolve the reactants and its ease of removal during the workup phase.

Reactivity Profile
The reactivity of 4-Hydroxy-2-nitropyridine is governed by the interplay of its functional groups

on the pyridine ring.

Pyridine Ring: Inherently electron-deficient, making it resistant to electrophilic aromatic

substitution and susceptible to nucleophilic attack.
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Nitro Group (-NO₂): A powerful electron-withdrawing group that further deactivates the ring

towards electrophiles, particularly at the positions ortho and para to it. It also activates the

ring for nucleophilic aromatic substitution, making the positions it occupies potential sites for

displacement.

Hydroxyl Group (-OH): An electron-donating group that activates the ring towards

electrophilic substitution, directing incoming electrophiles to the ortho and para positions

(positions 3 and 5).

This combination makes the molecule a unique substrate. The nitro group can be readily

reduced to an amino group, a common strategy in drug development to introduce a new vector

for molecular elaboration. The hydroxyl group can be alkylated or acylated to modify solubility

and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)
Spectroscopy is the cornerstone of molecular characterization.[11] While an experimental

spectrum for 4-Hydroxy-2-nitropyridine is not readily available, we can predict its key features

based on established principles and data from analogous structures.[12][13]

Predicted Spectroscopic Data
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Technique Predicted Features Rationale

¹H NMR

δ 7.0-7.2 ppm (d, 1H): Proton

at C5δ 7.8-8.0 ppm (d, 1H):

Proton at C3δ 8.5-8.7 ppm (s,

1H): Proton at C6δ 11-13 ppm

(br s, 1H): Hydroxyl proton

Protons adjacent to the

electron-donating -OH group

(C3, C5) will be more shielded

(lower ppm) than the proton

adjacent to the electron-

withdrawing -NO₂ group (C6).

The hydroxyl proton is typically

broad and downfield. Splitting

patterns (d=doublet, s=singlet)

arise from coupling with

adjacent protons.

¹³C NMR
δ 110-165 ppm: 5 distinct

signals for the ring carbons.

The carbon bearing the -OH

group (C4) and the carbon

bearing the -NO₂ group (C2)

will be significantly shifted

downfield. The other carbons

will appear in the typical

aromatic region.

FT-IR (cm⁻¹)

~3400 (broad): O-H

stretch~3100: Aromatic C-H

stretch~1620: C=C/C=N ring

stretch~1550 & ~1350:

Asymmetric & Symmetric N-O

stretch of the nitro group

These frequencies are

characteristic of the functional

groups present in the

molecule. The broadness of

the O-H stretch is indicative of

hydrogen bonding.[12] The two

strong bands for the N-O

stretch are a definitive

signature of a nitro compound.

UV-Vis λ_max ~280-350 nm

The conjugated π-system of

the pyridine ring, extended by

the nitro and hydroxyl groups,

will result in strong UV

absorption. The exact

maximum will be solvent-

dependent.[12]
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Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred

for hydroxypyridines due to better solubility.

Instrument Setup: Place the sample in the NMR spectrometer. Acquire a standard proton

(¹H) spectrum.

Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50

ppm).[12] Integrate the peaks to determine the relative number of protons and analyze the

splitting patterns (multiplicity) to deduce proton connectivity.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of the

carbon atoms.

Applications in Research and Drug Development
4-Hydroxy-2-nitropyridine, like its isomers, is not typically an active pharmaceutical ingredient

(API) itself but rather a crucial building block. Its value lies in its pre-functionalized scaffold,

which allows for efficient and strategic molecular elaboration.[14][15]

Intermediate for API Synthesis: The dual functionality allows for sequential or orthogonal

chemical modifications. For instance, the nitro group can be reduced to an amine, which can

then be converted into an amide, sulfonamide, or other functional groups common in drug

molecules.[16]

Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase

inhibitors used in oncology. The hydroxyl and nitro/amino groups provide key hydrogen

bonding points for interaction with the enzyme's active site.[6]

Agrochemicals and Materials Science: Beyond pharmaceuticals, these compounds are used

in the development of novel agrochemicals and specialized dyes, where the chromophoric

properties of the nitropyridine ring are exploited.[2]

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 4-Hydroxy-2-nitropyridine is not widely available,

the hazard profile can be inferred from its isomers.[17][18]

Hazards: Compounds in this class are typically classified as irritants.[4]

Causes skin irritation (H315).[3]

Causes serious eye irritation (H319).[3]

May cause respiratory irritation (H335).[3]

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume

hood. Ensure eyewash stations and safety showers are accessible.[17]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,

and a lab coat.[18]

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.[4]

Conclusion
4-Hydroxy-2-nitropyridine represents a valuable, though less-studied, member of the

hydroxynitropyridine family. Its predicted physicochemical properties—high melting point, acidic

nature, and solubility in polar organic solvents—combined with a versatile reactivity profile,

make it a compelling building block for synthetic chemists. The presence of strategically placed

hydroxyl and nitro groups on an electron-deficient pyridine core offers multiple avenues for

chemical modification, positioning it as a potent intermediate for the synthesis of complex

molecules in drug discovery and materials science. This guide provides a foundational

understanding and a predictive framework to enable researchers to confidently incorporate this

compound into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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